molecular formula C22H22N2O4 B11626673 3-Ethyl 6-methyl 4-[(2,4-dimethylphenyl)amino]quinoline-3,6-dicarboxylate

3-Ethyl 6-methyl 4-[(2,4-dimethylphenyl)amino]quinoline-3,6-dicarboxylate

Cat. No.: B11626673
M. Wt: 378.4 g/mol
InChI Key: KDFRIWSMUXJYPE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl 6-methyl 4-[(2,4-dimethylphenyl)amino]quinoline-3,6-dicarboxylate typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl 6-methyl 4-[(2,4-dimethylphenyl)amino]quinoline-3,6-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

3-Ethyl 6-methyl 4-[(2,4-dimethylphenyl)amino]quinoline-3,6-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Ethyl 6-methyl 4-[(2,4-dimethylphenyl)amino]quinoline-3,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A parent compound with a similar structure but lacking the additional functional groups.

    Chloroquine: A well-known antimalarial drug with a quinoline core structure.

    Nalidixic Acid: An antibacterial agent with a quinoline-like structure.

Uniqueness

3-Ethyl 6-methyl 4-[(2,4-dimethylphenyl)amino]quinoline-3,6-dicarboxylate is unique due to its specific functional groups and structural modifications, which may confer distinct biological and chemical properties compared to other quinoline derivatives .

Properties

Molecular Formula

C22H22N2O4

Molecular Weight

378.4 g/mol

IUPAC Name

3-O-ethyl 6-O-methyl 4-(2,4-dimethylanilino)quinoline-3,6-dicarboxylate

InChI

InChI=1S/C22H22N2O4/c1-5-28-22(26)17-12-23-19-9-7-15(21(25)27-4)11-16(19)20(17)24-18-8-6-13(2)10-14(18)3/h6-12H,5H2,1-4H3,(H,23,24)

InChI Key

KDFRIWSMUXJYPE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=C(C=C(C=C3)C)C)C(=O)OC

Origin of Product

United States

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